2-Chloro-5-[(phenylsulfonyl)methyl]pyridine
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Overview
Description
2-Chloro-5-[(phenylsulfonyl)methyl]pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and a phenylsulfonylmethyl group at the fifth position of the pyridine ring. It is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine typically involves the reaction of 2-chloro-5-methylpyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(phenylsulfonyl)methyl]pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiol, and alkoxy derivatives of the pyridine ring.
Oxidation: Sulfone derivatives are the major products.
Reduction: Sulfide derivatives are formed as the primary products.
Scientific Research Applications
2-Chloro-5-[(phenylsulfonyl)methyl]pyridine has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs.
Catalysis: It serves as a ligand in various catalytic reactions, including cross-coupling reactions.
Material Science: The compound is used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(phenylsulfonyl)methyl]pyridine involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylsulfonylmethyl group can undergo oxidation or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its catalytic activity.
Comparison with Similar Compounds
2-Chloro-5-[(phenylsulfonyl)methyl]pyridine can be compared with other pyridine derivatives such as:
2-Chloro-5-methylpyridine: Lacks the phenylsulfonylmethyl group, making it less versatile in terms of chemical reactivity.
2-Chloro-5-(methylsulfonyl)pyridine: Similar in structure but with a methylsulfonyl group instead of a phenylsulfonyl group, leading to different reactivity and applications.
2-Chloro-5-(phenylthio)pyridine:
The uniqueness of this compound lies in its combination of a chloro group and a phenylsulfonylmethyl group, which provides a balance of reactivity and stability, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-2-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c13-12-7-6-10(8-14-12)9-17(15,16)11-4-2-1-3-5-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQQERHFOGSABW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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